3-(2-Nitrovinyl)-1H-indole
Overview
Description
3-(2-Nitrovinyl)-1H-indole is a chemical compound with the linear formula C10H8N2O2 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of indole derivatives bearing a 2-nitroethyl group and polar azole moiety has been developed. This method involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring .Molecular Structure Analysis
The molecular structure of 3-(2-Nitrovinyl)-1H-indole consists of a linear formula C10H8N2O2 . The average mass is 192.964 Da and the monoisotopic mass is 193.054642 Da .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Nitrovinyl)-1H-indole include the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles . This reaction proceeds quickly and smoothly under the conditions of microwave activation .Scientific Research Applications
Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .
Application
“3-(2-Nitrovinyl)-1H-indole” is used as a starting material in the synthesis of indole derivatives bearing a 2-nitroethyl group and a polar azole moiety .
Method
The method involves the conjugate addition of 1,3-dicarbonyl compounds to “3-(2-Nitrovinyl)-1H-indoles”, followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring . This process can be accelerated using microwave activation, which also avoids the need for protection of the indole nitrogen atom .
Results
The result of this process is the production of indole derivatives in a short time .
Synthesis of Substituted Indoles
Field
This application is also in the field of Organic Chemistry , focusing on the synthesis of substituted indoles .
Application
“3-(2-Nitrovinyl)-1H-indole” is used in the synthesis of substituted indoles through the conjugate addition of nucleophiles .
Method
The method involves the addition of nucleophiles generated in the presence of a base from CH acids to "3-(2-Nitrovinyl)-1H-indoles" . This reaction proceeds quickly and smoothly under the conditions of microwave activation and does not require protection of the indole nitrogen atom .
Results
The result is a highly efficient preparative method for the synthesis of substituted indoles .
Synthesis of Aliphatic Nitro Compounds with Heterocyclic Substituents
Field
This application is in the field of Heterocyclic Chemistry , specifically in the synthesis of aliphatic nitro compounds with heterocyclic substituents .
Application
“3-(2-Nitrovinyl)-1H-indole” is used as a starting material in the synthesis of aliphatic nitro compounds with heterocyclic substituents .
Method
The method involves the conjugate addition of 1,3-dicarbonyl compounds to “3-(2-Nitrovinyl)-1H-indoles”, followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring . This process can be accelerated using microwave activation, which also avoids the need for protection of the indole nitrogen atom .
Results
The result of this process is the production of aliphatic nitro compounds with heterocyclic substituents .
Synthesis of Tryptamines and Various Natural Alkaloids
Field
This application is in the field of Medicinal Chemistry , focusing on the synthesis of tryptamines and various natural alkaloids .
Application
“3-(2-Nitrovinyl)-1H-indole” is used in the synthesis of tryptamines and various natural alkaloids .
Method
The method involves the addition of nucleophiles generated in the presence of a base from CH acids to "3-(2-Nitrovinyl)-1H-indoles" . This reaction proceeds quickly and smoothly under the conditions of microwave activation and does not require protection of the indole nitrogen atom .
Results
The result is a highly efficient preparative method for the synthesis of tryptamines and various natural alkaloids .
Synthesis of Aliphatic Nitro Compounds with Heterocyclic Substituents
Field
This application is in the field of Heterocyclic Chemistry , specifically in the synthesis of aliphatic nitro compounds with heterocyclic substituents .
Application
“3-(2-Nitrovinyl)-1H-indole” is used as a starting material in the synthesis of aliphatic nitro compounds with heterocyclic substituents .
Method
The method involves the conjugate addition of 1,3-dicarbonyl compounds to “3-(2-Nitrovinyl)-1H-indoles”, followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring . This process can be accelerated using microwave activation, which also avoids the need for protection of the indole nitrogen atom .
Results
The result of this process is the production of aliphatic nitro compounds with heterocyclic substituents .
Synthesis of Tryptamines and Various Natural Alkaloids
Field
This application is in the field of Medicinal Chemistry , focusing on the synthesis of tryptamines and various natural alkaloids .
Application
“3-(2-Nitrovinyl)-1H-indole” is used in the synthesis of tryptamines and various natural alkaloids .
Method
The method involves the addition of nucleophiles generated in the presence of a base from CH acids to "3-(2-Nitrovinyl)-1H-indoles" . This reaction proceeds quickly and smoothly under the conditions of microwave activation and does not require protection of the indole nitrogen atom .
Results
The result is a highly efficient preparative method for the synthesis of tryptamines and various natural alkaloids .
Future Directions
The future directions for the study and application of 3-(2-Nitrovinyl)-1H-indole could involve further exploration of its synthesis methods and potential applications . The development of efficient and selective synthetic methods for obtaining indoles is of high importance, especially considering their role in modern drug discovery and medicinal chemistry .
properties
IUPAC Name |
3-[(E)-2-nitroethenyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPASVEYYTNTJTM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrovinyl)-1H-indole | |
CAS RN |
3156-51-2 | |
Record name | 3156-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Nitrovinyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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